Demycarosyl-3D-|A-D-digitoxosylmithramycin SK

Ovarian Cancer Cytotoxicity Therapeutic Window

DIG-MSK (EC-8042) is a next-generation mithramycin analog with 10-fold lower in vivo toxicity vs. MTA, retaining potent anti-tumor activity. Ideal for ovarian cancer and angiogenesis studies due to superior VEGFA/Sp3 repression and a distinct transcriptional fingerprint. Procure this compound for advanced drug delivery formulation or preclinical efficacy models requiring an improved therapeutic window.

Molecular Formula C50H72O23
Molecular Weight 1041.1 g/mol
Cat. No. B12397639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemycarosyl-3D-|A-D-digitoxosylmithramycin SK
Molecular FormulaC50H72O23
Molecular Weight1041.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)C(C(C(=O)C)O)OC)O)O
InChIInChI=1S/C50H72O23/c1-17-29(69-35-14-30(44(58)21(5)66-35)70-33-12-27(52)42(56)19(3)64-33)11-25-9-24-10-26(49(63-8)41(55)18(2)51)50(48(62)39(24)47(61)38(25)40(17)54)73-37-16-32(46(60)23(7)68-37)72-36-15-31(45(59)22(6)67-36)71-34-13-28(53)43(57)20(4)65-34/h9,11,19-23,26-28,30-37,41-46,49-50,52-61H,10,12-16H2,1-8H3/t19-,20-,21-,22-,23-,26+,27-,28+,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,46-,49+,50+/m1/s1
InChIKeySIAGEHVRBMLBNH-JWBJHLEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demycarosyl-3D-β-D-digitoxosylmithramycin SK (DIG-MSK/EC-8042): A Differentiated Mithramycin Analog for Targeted Anticancer Research Procurement


Demycarosyl-3D-β-D-digitoxosylmithramycin SK (DIG-MSK; also designated EC-8042; CAS: 1262896-48-9) is a next-generation mithramycin analog, generated through combinatorial biosynthesis, belonging to the aureolic acid class of polyketide antibiotics [1]. This compound represents a strategic scaffold modification of the parental mithramycin A (MTA), retaining the core DNA-binding mechanism—specifically targeting G/C-rich minor groove regions—while exhibiting a significantly rebalanced pharmacological profile that directly addresses the therapeutic liabilities which have historically restricted MTA's clinical utility [2].

Procurement Rationale: Why In-Class Mithramycin Analogs Cannot Be Interchanged with Demycarosyl-3D-β-D-digitoxosylmithramycin SK


Direct substitution of mithramycin A (MTA) or related analogs like MSK with DIG-MSK is not scientifically tenable due to substantial divergences in their molecular pharmacology, as demonstrated by direct comparative studies. While all members of the mithramycin family bind G/C-rich DNA, DIG-MSK exhibits a distinct DNA binding strength and sequence selectivity profile compared to MTA [1]. Furthermore, DIG-MSK shows differential cellular accumulation kinetics and a markedly different potency profile in inhibiting Sp-family transcription factors, being a more potent inhibitor of Sp3-driven transcription than MTA [2]. Crucially, DIG-MSK demonstrates significantly reduced cytotoxicity toward normal human fibroblasts and peripheral blood mononuclear cells, while maintaining or exceeding the anti-tumor potency of MTA, a therapeutic window improvement that is not a class-wide feature [1].

Demycarosyl-3D-β-D-digitoxosylmithramycin SK: Evidence-Based Differentiation in Antitumor Efficacy, Selectivity, and Transcriptional Control


DIG-MSK vs. Mithramycin A: Reduced Cytotoxicity in Normal Human Cells While Retaining Antitumor Potency

DIG-MSK demonstrates a substantially improved safety margin compared to mithramycin A (MTA) in normal human cells, as evidenced by comparative cytotoxicity assays on peripheral blood mononuclear cells (PBMCs) and fibroblasts [1]. This differential toxicity profile is a critical determinant for its selection over MTA in preclinical oncology research. In ovarian cancer cell lines, DIG-MSK maintains potent anti-tumor activity, with IC50 values in the sub-micromolar range, while its toxicity to normal cells is significantly lower [1].

Ovarian Cancer Cytotoxicity Therapeutic Window

Superior Inhibition of VEGFA and Sp3 Transcription: DIG-MSK vs. Mithramycin A

DIG-MSK is a stronger inhibitor of key oncogenic transcription factors compared to mithramycin A (MTA). Specifically, DIG-MSK more potently inhibits Sp3-driven transcription and the expression of the endogenous Sp3 gene [1]. Furthermore, DIG-MSK is a stronger inhibitor of VEGFA expression than MTA [2]. This enhanced transcriptional repression of Sp3 and VEGFA is a quantitative differentiator that positions DIG-MSK as a more effective agent for disrupting tumor angiogenesis and growth pathways.

Ovarian Cancer Angiogenesis Transcription Factors

Differential Gene Regulation Profile: DIG-MSK vs. Mithramycin SK in HCT116 Colon Carcinoma Cells

In a direct head-to-head comparison of two novel mithramycin analogs, DIG-MSK and mithramycin SK (MSK) exhibit distinct transcriptional regulatory fingerprints in HCT116 human colon carcinoma cells [1]. Quantitative real-time PCR analysis of 89 cell cycle control genes revealed that each analog down-regulates a different set of genes; only five genes were down-regulated by both compounds. Furthermore, DIG-MSK and MSK both up-regulated p21WAF1/CDKN1A, a gene involved in cell cycle arrest at G1 and G2/M checkpoints [1]. This differential regulation confirms that these structurally similar analogs are not functionally interchangeable and exert their effects through non-identical molecular mechanisms.

Colon Cancer Gene Expression Transcriptomics

Reduced In Vivo Toxicity: DIG-MSK Demonstrates One Order of Magnitude Lower Toxicity than Mithramycin A

In vivo studies directly comparing DIG-MSK and mithramycin SK (MSK) to the parental mithramycin A (MTA) confirm that DIG-MSK is approximately one order of magnitude less toxic than MTA [1]. This substantial reduction in systemic toxicity, while maintaining comparable in vivo antitumor activity to MSK, establishes a significantly improved therapeutic index [1]. This is a critical quantitative differentiator for translational research, as it directly addresses the dose-limiting toxicities that have historically prevented the broader clinical application of mithramycin A.

In Vivo Toxicology Therapeutic Index Drug Development

Recommended Research Applications for Demycarosyl-3D-β-D-digitoxosylmithramycin SK Based on Quantitative Differentiation Evidence


Preclinical Validation of Anti-Angiogenic and Sp3-Targeted Therapies in Ovarian Cancer Models

DIG-MSK is uniquely suited for preclinical studies in ovarian cancer due to its demonstrated superiority over mithramycin A (MTA) in inhibiting VEGFA expression and Sp3-driven transcription [REFS-1, REFS-2]. Research protocols designed to assess anti-angiogenic efficacy and tumor vascular disruption should prioritize DIG-MSK over MTA or other analogs, as its enhanced transcriptional repression of key angiogenic pathways (including VEGFR1/2, FGFR, and PDGFB) has been directly linked to a pro-apoptotic effect on microvascular endothelial cells and inhibition of capillary structure formation [2]. This mechanistic advantage translates into a more robust anti-angiogenic phenotype in relevant cell-based assays.

In Vivo Efficacy Studies Requiring a Wide Therapeutic Window and Reduced Systemic Toxicity

For any in vivo study where dose-limiting toxicity is a primary concern, DIG-MSK should be selected over mithramycin A (MTA) and mithramycin SK (MSK). Direct comparative data confirms DIG-MSK is approximately one order of magnitude less toxic than MTA in vivo and is also less toxic than MSK, while maintaining comparable antitumor activity [1]. This validated therapeutic index improvement makes DIG-MSK the analog of choice for establishing proof-of-concept in xenograft models (e.g., subcutaneous colon and melanoma cancers) where the goal is to demonstrate sustained tumor growth inhibition without the confounding influence of severe drug-related adverse events [2].

Mechanistic Studies of Cell Cycle Arrest and Gene-Specific Transcription Interference

Given its distinct transcriptional fingerprint—which diverges substantially from the closely related analog mithramycin SK (MSK) [1]—DIG-MSK is the preferred tool compound for detailed mechanistic studies of cell cycle regulation. Its unique ability to upregulate p21WAF1/CDKN1A, a key cyclin-dependent kinase inhibitor, while downregulating a set of cell cycle genes that overlaps minimally with MSK (only ~5.6% of genes examined), provides a precise molecular tool for dissecting G1 and G2/M checkpoint control [1]. Researchers investigating Sp1/Sp3-mediated transcriptional programs will find DIG-MSK's superior potency against Sp3 a valuable differentiator from MTA [2].

Nanoparticle Formulation Development for Enhanced Tumor Delivery

While mithramycin analogs generally suffer from low bioavailability and short plasma retention [1], the compelling in vivo activity and low toxicity profile of DIG-MSK [2] position it as an ideal candidate for advanced drug delivery system development. Procurement of DIG-MSK for formulation studies (e.g., polymeric micelles, liposomes) is justified by the potential to amplify its existing therapeutic window through improved pharmacokinetics and tumor accumulation, building on the scaffold's already demonstrated superiority over MTA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demycarosyl-3D-|A-D-digitoxosylmithramycin SK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.